molecular formula C23H20BrN3O4 B11631708 ethyl (3-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate

ethyl (3-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B11631708
M. Wt: 482.3 g/mol
InChI Key: RMYWYMZSTJNUKN-YBFXNURJSA-N
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Description

ETHYL 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the indole core: This can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the imidazolidinone moiety: This step involves the reaction of the indole derivative with appropriate reagents to form the imidazolidinone ring.

    Esterification: The final step involves the esterification of the compound to form the ethyl acetate derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

ETHYL 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole core makes it a candidate for studying biological activities such as enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The imidazolidinone moiety can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE include other indole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

ETHYL 2-(3-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H20BrN3O4

Molecular Weight

482.3 g/mol

IUPAC Name

ethyl 2-[3-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C23H20BrN3O4/c1-2-31-21(28)14-26-13-16(18-5-3-4-6-20(18)26)11-19-22(29)27(23(30)25-19)12-15-7-9-17(24)10-8-15/h3-11,13H,2,12,14H2,1H3,(H,25,30)/b19-11+

InChI Key

RMYWYMZSTJNUKN-YBFXNURJSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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